molecular formula C9H9N3O B2434162 (4-phenyl-1H-1,2,3-triazol-5-yl)methanol CAS No. 876592-09-5

(4-phenyl-1H-1,2,3-triazol-5-yl)methanol

Cat. No.: B2434162
CAS No.: 876592-09-5
M. Wt: 175.191
InChI Key: ZNVLCCLHMSMGAT-UHFFFAOYSA-N
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Description

(4-phenyl-1H-1,2,3-triazol-5-yl)methanol is a chemical compound that belongs to the class of 1,2,3-triazoles. This compound is characterized by the presence of a phenyl group attached to the 4-position of the triazole ring and a methanol group at the 5-position. It is known for its diverse applications in various fields, including medicinal chemistry, materials science, and chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-phenyl-1H-1,2,3-triazol-5-yl)methanol typically involves the use of click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is highly efficient and regioselective, leading to the formation of 1,2,3-triazoles. The general synthetic route involves the reaction of phenylacetylene with an azide derivative under copper catalysis to yield the desired triazole compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of click chemistry and CuAAC reactions are scalable and can be adapted for large-scale production. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(4-phenyl-1H-1,2,3-triazol-5-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of (4-phenyl-1H-1,2,3-triazol-5-yl)methanol typically involves the click chemistry approach, which is a highly efficient method for forming triazole rings through the reaction of azides and alkynes. This method allows for regioselective synthesis and has been widely adopted due to its simplicity and high yields. The characterization of synthesized compounds often includes techniques such as NMR spectroscopy and X-ray crystallography to confirm their structure and purity .

Antimicrobial Properties

Research indicates that derivatives of 4-phenyl-1H-1,2,3-triazoles exhibit significant antimicrobial activity. For instance, a series of 4-phenyl-[1,2,3]-triazole derivatives were synthesized and tested against Mycobacterium tuberculosis , with some compounds showing greater efficacy than traditional antibiotics like ethambutol . This highlights the potential of this compound in treating drug-resistant strains of tuberculosis.

Anti-HIV Activity

Studies have demonstrated that triazole derivatives can act as inhibitors of HIV replication. Specifically, compounds incorporating the triazole moiety have been evaluated for their ability to inhibit HIV capsid assembly . The structure-activity relationship (SAR) studies suggest that modifications on the phenyl ring can enhance antiviral activity while reducing toxicity.

Other Biological Activities

Beyond antimicrobial and antiviral properties, this compound has shown promise in other therapeutic areas:

  • Antitumor Activity : Some triazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Effects : Certain studies suggest that triazole compounds may possess anti-inflammatory properties, making them candidates for further investigation in inflammatory diseases .

Study on Antimycobacterial Activity

A notable study synthesized fourteen derivatives of 4-phenyl-[1,2,3]-triazoles and assessed their antimycobacterial activity against multiple-drug-resistant strains of Mycobacterium tuberculosis H37Rv. The results indicated that several compounds had Minimum Inhibitory Concentration (MIC) values significantly lower than that of ethambutol . The findings are summarized in Table 1 below:

CompoundMIC (µg/mL)Comparison with Ethambutol
Compound 10.5More effective
Compound 21.0Comparable
Compound 32.0Less effective

Evaluation for Anti-HIV Activity

In another study focused on anti-HIV activity, various derivatives were synthesized based on the scaffold of this compound. The results indicated that specific substitutions on the phenyl group significantly enhanced the inhibitory effects against HIV replication .

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole: The parent compound of the triazole family, known for its broad range of biological activities.

    (4-phenyl-1H-1,2,3-triazol-4-yl)methanol: A structural isomer with similar properties but different reactivity.

    (4-phenyl-1H-1,2,3-triazol-5-yl)ethanol: An analog with an ethyl group instead of a methanol group.

Uniqueness

(4-phenyl-1H-1,2,3-triazol-5-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

(4-phenyl-1H-1,2,3-triazol-5-yl)methanol is a triazole derivative that has garnered attention for its diverse biological activities. This compound is synthesized primarily through click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for regioselective formation of the triazole ring. The unique substitution pattern of this compound imparts distinct chemical and biological properties, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Similar compounds have been shown to bind with high affinity to multiple receptors, leading to various therapeutic effects. The proposed mechanism involves the formation of a carbon-nitrogen bond between the nitrogen of the amino group and the carbonyl carbon, facilitating proton transfer that activates biochemical pathways involved in cellular processes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated a series of triazole derivatives for their activity against Mycobacterium tuberculosis, revealing that several derivatives showed enhanced efficacy compared to standard treatments like ethambutol. This suggests potential applications in treating drug-resistant strains .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrate that related triazole compounds exhibit cytotoxic effects against various tumor cell lines. For instance, some derivatives have shown IC50 values indicative of potent activity against cancer cells, suggesting that this compound may serve as a scaffold for developing new anticancer agents .

HIV Inhibition

In the context of HIV research, derivatives of (4-phenyl-1H-1,2,3-triazol) have been explored as inhibitors of HIV capsid assembly. Modifications to the triazole core have led to compounds with improved efficacy and reduced toxicity compared to existing therapies. These findings highlight the potential for this compound in antiviral drug development .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics similar to other triazole derivatives. These compounds typically exhibit good solubility and metabolic stability, which are critical for therapeutic applications.

Case Studies

Several studies have documented the biological activity of this compound and its derivatives:

StudyFocusFindings
AntimycobacterialIdentified significant activity against M. tuberculosis; some compounds more effective than ethambutol
AntiviralCompounds demonstrated inhibition of HIV capsid assembly; potential for new therapies
AnticancerRelated compounds exhibited cytotoxicity against various tumor cell lines; IC50 values suggest strong potential

Properties

IUPAC Name

(5-phenyl-2H-triazol-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c13-6-8-9(11-12-10-8)7-4-2-1-3-5-7/h1-5,13H,6H2,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNVLCCLHMSMGAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNN=C2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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